1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
Description
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-2-11-7-10(1)8-12(11)9-14-5-3-13-4-6-14/h1-2,10-13H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRBCDHKVQKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC3CC2C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine typically involves the reaction of norbornene derivatives with piperazine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which ensures the formation of the desired product with high yield and purity . Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in amines .
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and analogous piperazine derivatives:
Pharmacological and Physicochemical Properties
Stereochemical Considerations
Unlike MT-45, which has enantiomers with distinct pharmacological profiles, the stereochemistry of this compound remains uncharacterized, limiting insights into its activity .
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C12H20N2
- Molecular Weight : 208.3 g/mol
- CAS Number : 1609409-52-0
Biological Activity Overview
The biological activity of this compound has been evaluated primarily through its affinity for serotonin receptors, particularly the 5-HT receptor subtypes.
Affinity for Serotonin Receptors
Recent studies have demonstrated that derivatives of this compound exhibit varying affinities for serotonin receptors, specifically:
- 5-HT1A : Known to play a role in mood regulation and anxiety.
- 5-HT2A and 5-HT2C : Involved in various neurological processes and disorders.
The pharmacological evaluation indicated that modifications to the piperazine structure could enhance receptor binding and functional activity. For example, compounds with specific substitutions on the piperazine ring showed increased potency as agonists for the 5-HT1A receptor, indicating their potential as anxiolytic or antidepressant agents .
Study 1: Pharmacological Evaluation
In a study assessing a series of piperazine derivatives, it was found that certain modifications led to compounds with high specificity and affinity towards serotoninergic receptors. The most active derivatives were subjected to in vivo assays, which revealed their capacity to inhibit tumor cell growth in prostate cancer models (PC-3, DU-145) .
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding mechanisms of these compounds at the molecular level. The results suggested that structural elements within the bicyclic framework significantly influence binding affinity and receptor selectivity .
Data Table: Biological Activity Summary
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| This compound | 5-HT1A | Submicromolar | Agonist | |
| Derivative A | 5-HT2A | Low micromolar | Partial Agonist | |
| Derivative B | 5-HT2C | Micromolar | Antagonist |
The mechanism by which this compound exerts its biological effects is primarily through modulation of serotoninergic pathways. The activation of 5-HT1A receptors has been associated with anxiolytic effects, while antagonism at 5-HT2A receptors may contribute to antipsychotic properties.
Q & A
Q. What are the optimal synthetic routes for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, and how do reaction conditions influence yield?
The synthesis of piperazine derivatives often employs nucleophilic substitution, cyclization, or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for functionalizing piperazine cores. A typical protocol involves:
- Reagent ratios : 1.2 equiv. of azide derivatives, 0.3 equiv. CuSO₄·5H₂O, and 0.6 equiv. sodium ascorbate in a 1:2 H₂O:DCM solvent system .
- Monitoring : TLC with hexane:ethyl acetate (1:2) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8).
Yield optimization requires balancing reaction time (2–24 hours) and temperature (ambient to reflux). Conflicting reports on solvent polarity effects (e.g., CH₃CN vs. THF) suggest empirical testing for bicycloheptene derivatives .
Q. How are spectroscopic and crystallographic methods used to confirm the structure of bicycloheptene-piperazine hybrids?
- 1H/13C NMR : Key signals include piperazine CH₂ groups (δ 2.3–3.5 ppm) and bicycloheptene protons (δ 5.5–6.5 ppm for olefinic protons) .
- X-ray crystallography : Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 1407713) provide bond lengths/angles to validate stereochemistry .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+ peaks) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin .
- ADME profiling : Lipinski’s Rule of Five compliance via SwissADME or PreADMET tools .
Advanced Research Questions
Q. How can contradictory data on substituent effects in piperazine derivatives be resolved?
Discrepancies in pharmacological or physicochemical properties (e.g., solubility vs. logP) arise from:
- Steric hindrance : Bulky bicycloheptene groups may block receptor binding despite favorable lipophilicity .
- Electron-withdrawing/donating groups : Nitro or methoxy substituents alter π-π stacking in molecular docking .
Methodology : - Multivariate analysis : Principal component analysis (PCA) correlates substituent parameters (Hammett σ, molar refractivity) with bioactivity .
- Crystal structure overlays : Compare ligand-receptor interactions across analogs using PyMOL .
Q. What strategies enable enantioselective synthesis of chiral bicycloheptene-piperazine derivatives?
- Chiral auxiliaries : Use (-)-chlorophosphine or Boc-protected intermediates to induce asymmetry .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with Pd or Ru catalysts for C–N bond formation .
- Resolution techniques : Chiral HPLC (Chiralpak columns) or enzymatic resolution with lipases .
Q. How do computational methods improve experimental design for novel analogs?
- QSAR modeling : Build regression models using descriptors like topological polar surface area (TPSA) and partition coefficient (ClogP) .
- MD simulations : GROMACS or AMBER trajectories reveal stability of ligand-target complexes over 100-ns runs .
- Retrosynthetic planning : AI tools (e.g., Pistachio, Reaxys) predict feasible routes via precursor scoring .
Methodological Challenges and Solutions
Q. Addressing low yields in large-scale synthesis of bicycloheptene-piperazine intermediates
Q. Resolving discrepancies between computational predictions and experimental bioactivity data
- False positives in docking : Validate with molecular dynamics (MD) to assess binding pose stability .
- Off-target effects : Use proteome-wide affinity profiling (e.g., CETSA, thermal shift assays) .
- Solubility artifacts : Adjust DMSO concentration (<1% v/v) in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
